2-(methylsulfanyl)-N-[5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide
Description
Properties
IUPAC Name |
2-methylsulfanyl-N-[5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O5S/c1-24-13-9-11(10-14(25-2)16(13)26-3)18-21-22-19(27-18)20-17(23)12-7-5-6-8-15(12)28-4/h5-10H,1-4H3,(H,20,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GMKRXQUHZXEHMC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C2=NN=C(O2)NC(=O)C3=CC=CC=C3SC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 2-(methylsulfanyl)-N-[5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide typically involves multiple steps, starting from readily available precursors One common synthetic route includes the formation of the oxadiazole ring through the cyclization of appropriate hydrazides with carboxylic acids or their derivatives under acidic or basic conditionsIndustrial production methods may involve optimizing these reactions for higher yields and purity, often using catalysts and controlled reaction conditions to ensure consistency and scalability .
Chemical Reactions Analysis
2-(methylsulfanyl)-N-[5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide undergoes various types of chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can undergo reduction reactions, particularly at the oxadiazole ring, using reducing agents like lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic rings, allowing for the introduction of various functional groups. Common reagents and conditions used in these reactions include acidic or basic catalysts, solvents like dichloromethane or ethanol, and controlled temperatures. .
Scientific Research Applications
Biological Activities
The compound exhibits a range of biological activities that make it a candidate for therapeutic applications:
Antitumor Activity
Research indicates that compounds containing the oxadiazole moiety demonstrate significant antitumor properties. In vitro studies have shown that derivatives similar to 2-(methylsulfanyl)-N-[5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide can inhibit the proliferation of various cancer cell lines. For instance, a study reported the antiproliferative effects of oxadiazole derivatives on human metastatic breast cancer (MDA-MB-231) and cervical cancer (HeLa) cell lines .
Monoamine Oxidase Inhibition
The compound has been associated with the inhibition of monoamine oxidase (MAO), an enzyme linked to mood regulation and neurodegenerative diseases. A series of oxadiazole derivatives were synthesized and tested for their MAO-B inhibitory activity. The results indicated that certain compounds exhibited potent inhibition with specific IC50 values .
Antibacterial and Antimycobacterial Properties
Oxadiazole derivatives are also noted for their antibacterial and antitubercular activities. These compounds have been tested against various bacterial strains and have shown promising results in inhibiting growth . The mechanism often involves disrupting bacterial cell wall synthesis or interfering with metabolic pathways.
Case Studies and Research Findings
Several studies have documented the potential applications of this compound:
Mechanism of Action
The mechanism of action of 2-(methylsulfanyl)-N-[5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide involves its interaction with specific molecular targets and pathways. For instance, its potential anticancer activity is believed to be due to its ability to inhibit microtubule polymerization, leading to cell cycle arrest and apoptosis in cancer cells. The compound may also interact with various enzymes and receptors, modulating their activity and affecting cellular processes .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
LMM5 and LMM11 (1,3,4-Oxadiazole Derivatives)
LMM5 (4-[benzyl(methyl)sulfamoyl]-N-[5-[(4-methoxyphenyl)methyl]-1,3,4-oxadiazol-2-yl]benzamide ) and LMM11 (4-[cyclohexyl(ethyl)sulfamoyl]-N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]benzamide ) share the 1,3,4-oxadiazole core but differ in substituents. Key distinctions include:
- Substituent Effects : LMM5 and LMM11 feature sulfamoyl groups (benzyl/cyclohexyl vs. methylsulfanyl in the target compound), which may alter steric bulk and hydrogen-bonding capacity.
- Antifungal Activity: Both LMM5 and LMM11 exhibit potent activity against Candida albicans, with LMM11 showing higher efficacy (MIC₅₀: 2 μg/mL) compared to LMM5 (MIC₅₀: 8 μg/mL) .
N-Phenylbenzamide Derivatives
Compound 4 (3-(benzyloxy)-5-chloro-N-(4-(piperidin-1-ylmethyl)phenyl)benzamide) and compound 1 (5-(3-hydroxyphenyl)-N-(3,4,5-trimethoxyphenyl)isoxazole-3-carboxamide) are non-oxadiazole analogs with benzamide scaffolds.
- Functional Group Impact : Compound 4’s piperidinylmethyl group enhances mitochondrial permeability, enabling mPTP inhibition (calcium retention capacity increased by 40% at 10 μM) . In contrast, the target compound’s oxadiazole ring may favor interactions with fungal thioredoxin reductase, a mechanism observed in LMM5/LMM11 .
- Activity : Compound 1’s isoxazole ring shows moderate antifungal activity (IC₅₀: 25 μM in mitochondrial assays), suggesting the oxadiazole core in the target compound may offer superior target specificity .
Sulfanyl Acetamide Derivatives
A series of N-phenyl-2-{[5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamides (e.g., MLS000033467 ) replace the benzamide with an acetamide group.
- Antimicrobial Performance : These compounds exhibit broad-spectrum activity (MIC: 4–16 μg/mL against S. aureus and E. coli), but the target compound’s benzamide group may improve binding to fungal targets like thioredoxin reductase .
Data Table: Key Structural and Functional Comparisons
Research Findings and Mechanistic Insights
- Antifungal Specificity : Oxadiazole derivatives with sulfamoyl or sulfanyl groups (e.g., LMM5, LMM11) demonstrate higher antifungal activity than isoxazole or benzamide analogs, likely due to enhanced interactions with fungal enzyme active sites .
- Role of Trimethoxyphenyl Group : This moiety increases lipophilicity, facilitating membrane penetration in both bacterial and fungal cells .
- Electron-Withdrawing Effects : Methylsulfanyl groups may stabilize charge-transfer complexes with redox-active enzymes, a hypothesis supported by LMM5/LMM11’s thioredoxin reductase inhibition .
Biological Activity
The compound 2-(methylsulfanyl)-N-[5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide has garnered attention in recent years due to its potential biological activities. This article explores its synthesis, biological properties, and relevant case studies, highlighting its efficacy in various applications.
Chemical Structure
The compound is characterized by the following structural components:
- Methylsulfanyl group : Enhances lipophilicity and potential interactions with biological membranes.
- 1,3,4-Oxadiazole ring : Known for its diverse biological activities including antimicrobial and anticancer properties.
- Trimethoxyphenyl moiety : Contributes to the compound's biological activity through possible interactions with cellular targets.
Synthesis
The synthesis of this compound typically involves:
- Formation of the oxadiazole ring : This can be achieved through cyclization reactions involving appropriate precursors.
- Substitution reactions : The introduction of the methylsulfanyl and benzamide groups can be performed via nucleophilic substitutions or coupling reactions.
Anticancer Activity
Research has demonstrated that derivatives of oxadiazole compounds exhibit significant anticancer properties. For instance:
- Compounds similar to 2-(methylsulfanyl)-N-[5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide have shown potent activity against various cancer cell lines.
- In studies, related compounds exhibited IC50 values ranging from 35 nM to 270 nM against human colon adenocarcinoma (HCT-15) and lung carcinoma (NCI-H460) cells .
Insecticidal Activity
The compound has also been evaluated for its insecticidal properties:
- Preliminary bioassays indicated good lethality against pests such as Mythimna separate and Helicoverpa armigera, with effective concentrations around 500 mg/L showing significant mortality rates .
Antifungal Activity
In addition to its insecticidal properties, the compound demonstrates antifungal activity:
- Certain derivatives showed inhibition rates against fungal pathogens like Pyricularia oryzae, with some compounds achieving up to 77.8% inhibition .
Study on Anticancer Properties
A study focused on a series of oxadiazole derivatives highlighted that those containing the trimethoxyphenyl group had enhanced binding affinity to tubulin, which is crucial for their anticancer activity. The study reported that modifications in the substituents significantly affected their potency against various cancer cell lines .
Insecticidal Efficacy Assessment
In a comparative study assessing the insecticidal efficacy of several oxadiazole-based compounds, it was found that those with higher lipophilicity (due to methylsulfanyl groups) exhibited increased penetration and toxicity towards target pests. The study concluded that structural modifications could lead to improved efficacy in pest management strategies .
Research Findings Summary Table
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
